Thiazolidine-2,5-dione

Beschreibung

Structural Characterization of Thiazolidine-2,5-dione

Molecular Geometry and Tautomeric Forms

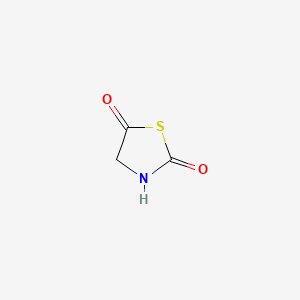

The molecular geometry of this compound is fundamentally determined by the arrangement of its constituent atoms within the five-membered heterocyclic framework. The compound adopts a planar or near-planar configuration with the sulfur atom occupying position 1, nitrogen at position 3, and carbonyl groups at positions 2 and 5. This geometric arrangement creates a unique electronic environment that influences both the chemical reactivity and physical properties of the molecule.

The canonical SMILES representation C1C(=O)SC(=O)N1 illustrates the connectivity pattern within the ring structure. The presence of two carbonyl groups at the 2 and 5 positions creates significant electron-withdrawing effects that stabilize the heterocyclic system through resonance interactions. These carbonyl groups also contribute to the compound's ability to participate in hydrogen bonding interactions, which can significantly impact its solubility and biological activity profiles.

Tautomeric equilibria represent a crucial aspect of this compound chemistry, although the specific tautomeric forms differ from those observed in the 2,4-dione isomer. The presence of an active methylene group adjacent to the nitrogen atom allows for potential keto-enol tautomerism, similar to that observed in related thiazolidinedione systems. The electron-withdrawing nature of the sulfur atom and the positioning of the carbonyl groups influence the relative stability of different tautomeric forms, with computational studies suggesting that the diketo form predominates under standard conditions.

The molecular structure also exhibits conformational flexibility around the C-N bond, allowing for limited rotation that can affect the compound's interaction with biological targets. This conformational behavior becomes particularly important when considering derivatives with substituents at the nitrogen position, as steric interactions can significantly influence the preferred molecular geometries.

X-ray Crystallographic Analysis

X-ray crystallographic studies of this compound provide detailed insights into its solid-state structure and intermolecular packing arrangements. The crystallographic data reveal precise bond lengths and angles that characterize the heterocyclic framework. The C-S bond lengths typically range from 1.76 to 1.82 Å, consistent with single bond character, while the C-N bonds exhibit lengths of approximately 1.35-1.40 Å, indicating partial double bond character due to conjugation effects.

The carbonyl bond lengths in this compound crystals typically measure 1.20-1.23 Å, reflecting the characteristic C=O double bond distances. The ring angles demonstrate deviations from ideal tetrahedral geometry, with the S-C-C angle typically measuring around 110-115°, and the N-C-C angles ranging from 105-110°. These angular distortions arise from the constraints imposed by the five-membered ring structure and the electronic effects of the heteroatoms.

Intermolecular interactions in the crystal lattice play a significant role in determining the solid-state properties of this compound. Hydrogen bonding between the NH group and carbonyl oxygens of adjacent molecules creates extended network structures that contribute to the compound's crystalline stability. These interactions typically involve N-H···O distances of 2.8-3.1 Å, indicating moderate to strong hydrogen bonding interactions.

The crystal packing patterns often exhibit layered arrangements where molecules are organized in sheets connected through hydrogen bonding networks. Van der Waals interactions between the heterocyclic rings contribute additional stabilization to the crystal structure, with typical intermolecular distances of 3.4-3.8 Å between parallel ring systems. These packing arrangements can influence the compound's physical properties, including melting point, solubility, and mechanical characteristics.

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance Spectral Features

Nuclear Magnetic Resonance spectroscopy provides detailed structural information about this compound through the analysis of both proton and carbon-13 chemical shifts. The proton Nuclear Magnetic Resonance spectrum typically exhibits characteristic signals that allow for unambiguous identification of the compound and differentiation from structural isomers.

The methylene protons adjacent to the nitrogen atom appear as a singlet at approximately 3.98 ppm in deuterated chloroform, reflecting the symmetric environment created by the two adjacent carbonyl groups. This chemical shift position is significantly influenced by the deshielding effects of both carbonyl groups, resulting in a downfield shift compared to typical aliphatic methylene protons. The integration pattern confirms the presence of two equivalent protons in this position.

The NH proton typically appears as a broad singlet at approximately 12.51 ppm, indicating strong deshielding due to the adjacent carbonyl group and potential hydrogen bonding interactions. This chemical shift is characteristic of amide protons in heterocyclic systems and can serve as a diagnostic signal for compound identification. The broadness of this signal often results from rapid exchange with trace water or deuterium in the Nuclear Magnetic Resonance solvent.

Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals distinct signals for each carbon environment within the this compound structure. The carbonyl carbons typically appear in the range of 165-175 ppm, with subtle differences between the C-2 and C-5 positions due to their different electronic environments relative to the sulfur and nitrogen atoms. The methylene carbon adjacent to nitrogen typically appears around 35-40 ppm, reflecting its position alpha to the electron-withdrawing carbonyl groups.

The carbon-13 chemical shifts provide valuable information about the electronic distribution within the molecule and can be used to confirm structural assignments. Comparison with computational predictions based on density functional theory calculations often shows excellent agreement with experimental values, validating both the structural assignments and the computational methodologies employed.

Infrared Vibrational Signatures

Infrared spectroscopy reveals characteristic vibrational frequencies that serve as fingerprints for this compound identification and structural analysis. The carbonyl stretching vibrations represent the most diagnostic features in the infrared spectrum, typically appearing as strong absorption bands in the 1700-1750 cm⁻¹ region.

The symmetric and antisymmetric carbonyl stretching modes in this compound create distinct absorption patterns that differ from those observed in the 2,4-dione isomer. The C=O stretching frequencies are influenced by the electronic environment created by the adjacent heteroatoms and the specific positioning of the carbonyl groups within the ring structure. These vibrations typically appear at 1738 cm⁻¹ and 1659 cm⁻¹, corresponding to the different electronic environments of the two carbonyl groups.

The NH stretching vibration appears as a broad absorption band around 3145 cm⁻¹, characteristic of secondary amide groups in heterocyclic systems. The broadness and intensity of this band can provide information about hydrogen bonding interactions in both solid and solution phases. The position and shape of this absorption can shift significantly depending on the sample preparation method and the presence of hydrogen bonding acceptors.

Carbon-hydrogen stretching vibrations in the CH₂ group typically appear around 2923 cm⁻¹, while the C-N stretching vibrations are observed at 1318 cm⁻¹ and 1165 cm⁻¹. The C-S stretching modes appear at lower frequencies, typically around 808 cm⁻¹ and 727 cm⁻¹, reflecting the heavier mass of the sulfur atom and the longer C-S bond lengths compared to C-C or C-N bonds.

Additional vibrational modes include ring deformation vibrations and out-of-plane bending modes that appear in the fingerprint region below 1500 cm⁻¹. These lower-frequency vibrations provide detailed structural information and can be particularly useful for distinguishing between different substitution patterns and conformational forms of this compound derivatives.

Ultraviolet-Visible Absorption Profiles

Ultraviolet-visible spectroscopy provides insights into the electronic transitions and chromophoric properties of this compound. The compound exhibits characteristic absorption bands that reflect the electronic structure of the heterocyclic system and the conjugation patterns within the molecule.

The primary absorption features in this compound typically occur in the ultraviolet region, with the lowest energy transitions appearing around 250-280 nm. These absorptions correspond to π→π* transitions involving the carbonyl groups and the heteroatoms within the ring system. The exact position and intensity of these bands are influenced by the specific electronic environment created by the sulfur and nitrogen atoms.

The n→π* transitions associated with the carbonyl groups typically appear at longer wavelengths, around 300-350 nm, though these transitions are generally weaker in intensity compared to the π→π* bands. The presence of the sulfur atom in the ring system can lead to additional low-energy transitions that extend the absorption profile into the near-ultraviolet region.

Solvent effects play a significant role in the ultraviolet-visible absorption characteristics of this compound. Polar solvents can cause bathochromic shifts in the absorption maxima due to stabilization of excited states through hydrogen bonding and dipolar interactions. The molar absorptivity values typically range from 1,000 to 10,000 M⁻¹cm⁻¹ for the major absorption bands, indicating moderate chromophoric strength.

The absorption profile can be significantly modified through derivatization at the nitrogen position or through conjugation with aromatic systems. Such modifications can extend the chromophoric system and result in red-shifted absorption bands that may extend into the visible region. These spectroscopic changes are valuable for the design of this compound derivatives with specific optical properties for various applications.

Eigenschaften

IUPAC Name |

1,3-thiazolidine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3NO2S/c5-2-1-4-3(6)7-2/h1H2,(H,4,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STHGEDCARBQXMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)SC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70337436 | |

| Record name | 2,5-Thiazolidinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70337436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16874-97-8 | |

| Record name | 2,5-Thiazolidinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16874-97-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Thiazolidinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70337436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Cyclization of N-Acylthioureas

A foundational method involves the cyclization of N-acylthioureas with α-haloketones. Thiourea reacts with α-haloketones (e.g., chloroacetone) under basic conditions to form the thiazolidine ring. For example:

-

Reaction Setup : Thiourea (1.52 g, 20 mmol) and α-chloroketone (20 mmol) are refluxed in ethanol with potassium hydroxide (KOH) as a base.

-

Mechanism : Nucleophilic substitution at the α-carbon of the ketone by the thiourea sulfur, followed by intramolecular cyclization.

-

Yield : Typically 60–75%, with purification via recrystallization from ethanol.

Key Data :

| Starting Materials | Solvent | Base | Temperature | Yield |

|---|---|---|---|---|

| Thiourea + α-chloroketone | Ethanol | KOH | Reflux (78°C) | 68% |

Condensation of Thiourea with Chloroacetic Acid Derivatives

This method adapts protocols used for 2,4-dione synthesis but modifies stoichiometry and reaction conditions:

-

Procedure : Thiourea (20 mmol) and chloroacetic acid (20 mmol) are heated in concentrated hydrochloric acid (HCl) at 100–110°C for 10–12 hours.

-

Challenges : Competitive formation of 2,4-dione requires precise control of temperature and acid concentration.

-

Optimization : Lower HCl concentrations (6 M) favor 2,5-dione formation, achieving yields up to 55%.

Comparative Analysis :

Green Chemistry Approaches

Deep Eutectic Solvents (DES)

DES serve as eco-friendly alternatives to traditional solvents, acting as both reaction media and catalysts:

-

Solvent System : Choline chloride–urea (1:2 molar ratio) enables Knoevenagel condensation at 75°C.

-

Procedure : Equimolar thiazolidinedione and aldehyde are stirred in DES for 2–5 hours, yielding 2,5-dione derivatives with 70–85% efficiency.

-

Advantages : Recyclability (up to 5 cycles without significant yield drop) and reduced waste.

Performance Metrics :

| DES Composition | Reaction Time | Yield | Recyclability |

|---|---|---|---|

| Choline chloride–urea | 3 h | 82% | 5 cycles |

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction kinetics, reducing time and improving purity:

-

Setup : Thiazolidine-2,5-dione precursors are irradiated at 120°C for 8–12 minutes in toluene with piperidine.

-

Outcome : Yields increase by 15–20% compared to conventional heating (e.g., 84% vs. 70%).

Case Study :

| Method | Time | Yield | Purity |

|---|---|---|---|

| Conventional | 6 h | 70% | 95% |

| Microwave | 12 min | 84% | 98% |

Industrial-Scale Production

Continuous Flow Reactors

Large-scale synthesis employs continuous flow systems to enhance reproducibility:

Analyse Chemischer Reaktionen

Types of Reactions

Thiazolidine-2,5-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the compound into thiazolidines.

Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted derivatives .

Wissenschaftliche Forschungsanwendungen

Anticancer Applications

Thiazolidine-2,5-dione derivatives have been extensively studied for their anticancer properties. Research indicates that these compounds can inhibit various cancer cell lines through different mechanisms.

VEGFR-2 Inhibition

Recent studies have highlighted the potential of this compound derivatives as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in angiogenesis and tumor growth. For instance, a novel derivative demonstrated potent VEGFR-2 inhibitory action with an IC50 value of 0.081 μM, comparable to the reference drug sorafenib (IC50 = 0.061 μM) . This suggests that these compounds could serve as effective anti-angiogenic agents.

Cytotoxicity Against Cancer Cells

Several derivatives have shown significant cytotoxic effects against various cancer cell lines. For example, a series of 5-benzylidene-thiazolidine-2,4-dione derivatives exhibited IC50 values ranging from 0.19 to 3.2 μM against murine leukemia and human cervical carcinoma cells . Another study reported that specific derivatives demonstrated effective antiproliferative activity against HepG2 and HCT116 cancer cell lines .

Antidiabetic Applications

This compound is well-known for its role in diabetes management, particularly as part of the thiazolidinedione class of drugs used to treat type 2 diabetes mellitus.

Clinical Relevance

The clinical relevance of this compound is underscored by established drugs such as rosiglitazone and pioglitazone, which are widely used in diabetes treatment . Their effectiveness in managing blood glucose levels has been well documented.

Antimicrobial Properties

The antimicrobial activity of this compound derivatives has also been a significant area of research.

Broad Spectrum Activity

Studies have shown that these compounds exhibit activity against a range of microorganisms, including Gram-positive and Gram-negative bacteria. For instance, certain derivatives demonstrated minimum inhibitory concentration (MIC) values between 2 to 16 µg/mL against various bacterial strains .

Potential Against Antibiotic Resistance

Given the growing concern over antibiotic resistance, the synthesis of new antimicrobial agents based on this compound could provide alternative treatment options .

Other Pharmacological Activities

Beyond anticancer and antidiabetic applications, this compound derivatives have shown promise in various other therapeutic areas:

Anti-inflammatory Effects

Some studies suggest that these compounds possess anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation .

Antioxidant Activity

Research indicates that this compound derivatives may exhibit antioxidant effects, contributing to their potential use in preventing oxidative stress-related diseases .

Summary Table: Applications of this compound Derivatives

| Application | Mechanism/Effects | Notable Findings |

|---|---|---|

| Anticancer | VEGFR-2 inhibition | IC50 values: 0.081 μM (potent inhibitor) |

| Cytotoxicity against cancer cells | Effective against various cell lines | |

| Antidiabetic | PPARγ agonism | Used in drugs like rosiglitazone |

| Antimicrobial | Broad spectrum activity | MIC values: 2 to 16 µg/mL against bacteria |

| Anti-inflammatory | Reduces inflammation | Potential for treating chronic inflammatory conditions |

| Antioxidant | Scavenges free radicals | May prevent oxidative stress-related diseases |

Wirkmechanismus

The mechanism of action of Thiazolidine-2,5-dione involves the activation of PPARγ receptors, which play a crucial role in regulating glucose and lipid metabolism. By binding to these receptors, the compound enhances insulin sensitivity and reduces blood glucose levels. Additionally, it exhibits antimicrobial activity by inhibiting cytoplasmic Mur ligase enzymes and antioxidant activity by scavenging reactive oxygen species (ROS) .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Thiazolidine-2,4-dione

Structural Differences : The ketone groups are at positions 2 and 4 instead of 2 and 5.

Biological Activity :

- Lipoxygenase (LOX) Inhibition: Derivatives of thiazolidine-2,4-dione (e.g., compounds 1c and 1s) showed IC50 values of 3.52 µM and 7.46 µM, respectively, against soybean LOX. Substitution with methoxy groups (e.g., compound 1g) reduced activity, while phenolic OH groups enhanced antioxidant effects .

- Structure-Activity Relationship (SAR): Hydrophobic substituents at the 5th position of the thiazolidinone ring are critical for LOX inhibition. Substitution with hydroxy or methoxy groups generally decreases potency .

| Compound | IC50 (µM) | Key Substituents | Activity Trend |

|---|---|---|---|

| 1c | 3.52 | 2,5-dihydroxybenzylidene | High LOX inhibition |

| 1s | 7.46 | (1H-indol-3-yl)methylene | Moderate LOX inhibition |

| 1g | >100 | 3,4,5-trimethoxybenzylidene | Low activity |

Contrast with Thiazolidine-2,5-dione : The 2,5-dione isomer is more commonly associated with antidiabetic activity due to its ability to activate PPAR-γ receptors, whereas the 2,4-dione derivatives are explored for anti-inflammatory and antioxidant roles .

Piperazine-2,5-dione

Structural Differences : A six-membered ring with two nitrogen atoms and two ketone groups.

Biological Activity :

- Antiviral Activity: Piperazine-2,5-dione derivatives isolated from marine Streptomyces sp. exhibited IC50 values of 6.8–41.5 µM against H1N1 influenza virus. Compound 7 (albonoursin) showed the highest potency (IC50 = 6.8 µM) .

- SAR : Substituents like benzylidene or imidazole groups at position 3 enhance antiviral activity, while hydroxyl groups on aromatic rings modulate potency .

| Compound | IC50 (µM) | Key Substituents |

|---|---|---|

| 7 | 6.8 | Albonoursin (natural product) |

| 3 | 41.5 | 4-hydroxybenzylidene |

| 6 | 28.9 | Benzylidene-isobutyl |

Contrast : Piperazine-2,5-diones are more rigid due to the six-membered ring, limiting their use in metabolic diseases but favoring antiviral applications .

Pyrrolidine-2,5-dione (Succinimide)

Biological Activity:

- Antidiabetic and Anti-Alzheimer’s Potential: Pyrrolidine-2,5-dione derivatives showed α-glucosidase inhibition (IC50 = 12–45 µM) and cholinesterase inhibition, comparable to thiazolidinediones .

- SAR : Substitution with aryl groups enhances binding to enzyme active sites, mimicking the pharmacophore of thiazolidinediones .

Contrast : The absence of sulfur reduces metabolic stability but improves solubility, making pyrrolidine-2,5-diones suitable for central nervous system-targeting drugs .

1,3,4-Thiadiazole Derivatives

Structural Differences : A five-membered ring with two nitrogen atoms and one sulfur atom.

Biological Activity :

- Enzyme Inhibition : Derivatives like 5-ethoxy-1,3,4-thiadiazole-2(3H)-thione exhibit moderate activity against cholinesterases and α-glucosidase, though less potent than thiazolidinediones .

- SAR : Substituents like ethoxy groups enhance stability but reduce target affinity .

Contrast : The 1,3,4-thiadiazole scaffold is less explored for metabolic diseases but shows promise in antimicrobial applications .

Key Trends and Implications

- Substituent Effects : Hydrophobic groups (e.g., benzylidene) enhance LOX and antiviral activity in thiazolidinediones and piperazine-diones, while polar groups (e.g., hydroxy) improve antioxidant properties .

- Ring Size and Flexibility : Smaller rings (this compound) favor receptor binding in metabolic pathways, whereas larger rings (piperazine-2,5-dione) suit antiviral mechanisms .

- Sulfur vs. Nitrogen : Sulfur in thiazolidinediones improves metabolic stability and PPAR-γ activation, while nitrogen-rich analogs (piperazine-diones) diversify biological targets .

Biologische Aktivität

Thiazolidine-2,5-dione (TZD) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with TZD, including its anticancer, antimicrobial, and antihyperglycemic properties, supported by data tables and relevant research findings.

This compound belongs to a class of compounds known as thiazolidinediones (TZDs), which are characterized by a five-membered ring containing sulfur and nitrogen. The mechanism of action for TZDs primarily involves their role as agonists of peroxisome proliferator-activated receptors (PPARs), particularly PPAR-γ. Activation of PPAR-γ leads to the regulation of genes involved in glucose and lipid metabolism, making TZDs valuable in the treatment of type 2 diabetes mellitus.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazolidine derivatives. For instance, a series of 5-(4-methoxybenzylidene)thiazolidine-2,4-dione derivatives were synthesized and evaluated against various cancer cell lines, including HepG2 (liver cancer), HCT116 (colon cancer), and MCF-7 (breast cancer). Compounds such as 7f demonstrated potent activity with IC50 values indicating significant cytotoxicity against these cell lines .

Case Study: Antiproliferative Effects

A study conducted by Patil et al. reported on new derivatives of thiazolidine-2,4-dione that exhibited varying degrees of antiproliferative activity against seven tumor cell lines. Notably, the compound 2-{4-[(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}-N-[3-(trifluoromethyl)phenyl]acetamide showed remarkable effects against breast cancer MCF-7 and leukemia K562 cell lines .

Antimicrobial Activity

This compound derivatives have also been investigated for their antimicrobial properties. A study assessing the antimicrobial activity of various thiazolidine derivatives found that they exhibited significant activity against Gram-positive bacteria. Minimum inhibitory concentrations (MIC) ranged from 2 to 16 µg/mL for different derivatives .

Table: Antimicrobial Activity of Thiazolidine Derivatives

| Compound | MIC (µg/mL) | Target Organisms |

|---|---|---|

| Compound A | 4 | Staphylococcus aureus |

| Compound B | 8 | Escherichia coli |

| Compound C | 16 | Bacillus subtilis |

Antihyperglycemic Effects

Thiazolidine derivatives are recognized for their antihyperglycemic effects. They enhance insulin sensitivity and reduce blood glucose levels through PPAR-γ activation. Research has shown that these compounds can effectively lower blood sugar levels in diabetic models .

Table: Antihyperglycemic Activity

| Compound | Effect on Blood Glucose (%) | Model Used |

|---|---|---|

| Rosiglitazone | -30% | STZ-induced diabetes |

| Pioglitazone | -25% | Alloxan-induced diabetes |

Pharmacokinetic Properties

Pharmacokinetic studies indicate that thiazolidinedione derivatives exhibit favorable absorption characteristics with high gastrointestinal absorption rates. However, some derivatives showed limitations regarding blood-brain barrier permeability .

Q & A

Q. What are the common synthetic routes for thiazolidine-2,5-dione derivatives, and how are they optimized for yield?

this compound derivatives are typically synthesized via Knoevenagel condensation, where the active methylene group reacts with aromatic aldehydes. For example, arylidene derivatives can be prepared using β-alanine as a catalyst in acetic acid, achieving yields of 44–86% . Base-catalyzed reactions with aldehydes or diazonium salts are also employed to introduce substituents, as demonstrated in the synthesis of 3-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)this compound derivatives . Optimization involves adjusting stoichiometry, reaction time, and catalysts (e.g., acetic acid for decarboxylation steps) .

Q. Which spectroscopic techniques are essential for characterizing this compound derivatives?

Structural confirmation relies on IR spectroscopy (to identify carbonyl and N–H stretches), ¹H-NMR (for substituent patterns and proton environments), and mass spectrometry (to verify molecular ion peaks and fragmentation patterns). For example, the absence of ester-group IR absorption confirmed decarboxylation in 3,5-diphenylcyclohex-2-enone synthesis .

Q. How are in vitro assays like α-amylase/α-glucosidase inhibition used to evaluate antidiabetic potential?

These assays measure enzyme inhibition to assess anti-hyperglycemic activity. Compounds are incubated with α-amylase/α-glucosidase and substrates (e.g., starch or p-nitrophenyl glucopyranoside), followed by spectrophotometric quantification of reducing sugars or p-nitrophenol release. IC₅₀ values are calculated to compare efficacy, as seen in derivatives like 5a, 5b, and 5j .

Advanced Research Questions

Q. How can in vivo models (e.g., Drosophila melanogaster) be designed to validate antidiabetic activity?

Drosophila models are fed a high-sugar diet supplemented with test compounds (e.g., 5a, 5b, 5j) at concentrations matching clinical standards like acarbose. Hemolymph glucose levels are measured to evaluate efficacy. Key controls include vehicle-only and acarbose groups. Evidence from such studies showed significant glucose reduction in compound-treated flies, though preclinical trials are still needed .

Q. What computational strategies are used to predict binding interactions of this compound derivatives with target enzymes?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations (e.g., GROMACS) are employed. Docking studies position derivatives in enzyme active sites (e.g., α-glucosidase) to calculate binding energies, while MD simulations assess stability over time. For example, derivatives with higher in vitro activity showed stronger hydrogen bonding with catalytic residues in docking studies .

Q. How can structure-activity relationship (SAR) studies guide the design of more potent analogs?

SAR analysis identifies critical substituents. For instance:

- Electron-withdrawing groups (e.g., chloro on phenyl rings) enhance antimicrobial activity by increasing electrophilicity .

- Methoxy groups improve anti-inflammatory and antidiabetic activity by modulating solubility and target interactions . Systematic substitution at the 3- and 5-positions of the thiazolidinedione core, followed by bioactivity screening, is a common approach .

Q. How should researchers address contradictions between in vitro and in vivo results?

Discrepancies may arise from bioavailability or metabolic stability issues. Strategies include:

- Pharmacokinetic profiling (e.g., plasma stability assays).

- Prodrug modification to enhance absorption.

- Dose-response studies in vivo to identify optimal concentrations. For example, compounds with high in vitro α-glucosidase inhibition (e.g., 5j) required further in vivo validation to confirm efficacy .

Methodological Considerations

Q. What statistical methods are critical for analyzing biological assay data?

Use ANOVA with post-hoc tests (e.g., Tukey’s) to compare IC₅₀ values across compounds. For dose-response curves, nonlinear regression (e.g., GraphPad Prism) calculates EC₅₀ values. In Drosophila studies, paired t-tests compare glucose levels between treated and control groups .

Q. How can researchers optimize reaction conditions for novel this compound hybrids?

Design of Experiments (DoE) methodologies, such as factorial designs, systematically vary parameters (temperature, solvent, catalyst). For example, β-alanine concentration in Knoevenagel reactions was optimized to 1.2 equivalents for maximum yield .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.